molecular formula C36H53ClN7O19P3S B039516 Etomoxir-coa CAS No. 124122-91-4

Etomoxir-coa

Cat. No. B039516
M. Wt: 1048.3 g/mol
InChI Key: PHKBJONFUQOLOD-GRQKGNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etomoxir-coa is a chemical compound that has gained attention in the scientific community due to its potential applications in research and medicine. It is a derivative of etomoxir, a drug that is used to treat heart failure and other cardiovascular diseases. Etomoxir-coa is a synthetic compound that is produced through a series of chemical reactions. In

Mechanism Of Action

Etomoxir-coa works by inhibiting the enzyme carnitine palmitoyltransferase 1 (CPT1), which is involved in the transport of fatty acids into the mitochondria for energy production. By inhibiting CPT1, etomoxir-coa prevents the oxidation of fatty acids and promotes the use of glucose as a source of energy. This mechanism of action has been shown to have various physiological effects, including the reduction of inflammation, the improvement of insulin sensitivity, and the prevention of cell death.

Biochemical And Physiological Effects

Etomoxir-coa has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Etomoxir-coa has also been shown to improve insulin sensitivity by increasing the uptake of glucose into the cells. In addition, etomoxir-coa has been shown to prevent cell death by promoting the use of glucose as a source of energy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using etomoxir-coa in lab experiments is its specificity. Etomoxir-coa specifically inhibits CPT1, which allows researchers to study the effects of fatty acid oxidation in a controlled manner. In addition, etomoxir-coa has been extensively studied and optimized, which ensures its purity and effectiveness. However, one of the limitations of using etomoxir-coa is its potential toxicity. Etomoxir-coa has been shown to be toxic to certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of etomoxir-coa. One area of research is the development of new drugs that target fatty acid oxidation for the treatment of cancer and other diseases. Another area of research is the investigation of the effects of etomoxir-coa on exercise performance and endurance. Additionally, there is a need for further research into the potential toxicity of etomoxir-coa and its effects on different cell types.
Conclusion
In conclusion, etomoxir-coa is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. It is commonly used to study the role of fatty acid oxidation in various physiological processes and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using etomoxir-coa in lab experiments, it remains an important tool for researchers in the field of metabolism and energy production.

Synthesis Methods

Etomoxir-coa is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The process begins with the synthesis of etomoxir, which is then converted into etomoxir-coa through a series of reactions. The exact synthesis method of etomoxir-coa is complex and beyond the scope of this paper. However, it is important to note that the synthesis method of etomoxir-coa has been extensively studied and optimized to ensure its purity and effectiveness.

Scientific Research Applications

Etomoxir-coa has been widely used in scientific research, particularly in the field of metabolism and energy production. It is commonly used to study the role of fatty acid oxidation in various physiological processes. Etomoxir-coa has also been used to investigate the metabolic changes that occur in cancer cells, as well as in the development of new drugs for cancer treatment. In addition, etomoxir-coa has been used to study the effects of exercise on metabolism and energy production.

properties

CAS RN

124122-91-4

Product Name

Etomoxir-coa

Molecular Formula

C36H53ClN7O19P3S

Molecular Weight

1048.3 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carbothioate

InChI

InChI=1S/C36H53ClN7O19P3S/c1-35(2,29(47)32(48)40-13-11-25(45)39-14-16-67-34(49)36(19-58-36)12-5-3-4-6-15-57-23-9-7-22(37)8-10-23)18-60-66(55,56)63-65(53,54)59-17-24-28(62-64(50,51)52)27(46)33(61-24)44-21-43-26-30(38)41-20-42-31(26)44/h7-10,20-21,24,27-29,33,46-47H,3-6,11-19H2,1-2H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24-,27-,28-,29+,33-,36?/m1/s1

InChI Key

PHKBJONFUQOLOD-GRQKGNIFSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O

synonyms

coenzyme A, etomoxiryl-
etomoxir-CoA
etomoxiryl-CoA
etomoxiryl-coenzyme A

Origin of Product

United States

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